molecular formula C4H9NO3S B1244602 L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) CAS No. 32726-14-0

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

Cat. No.: B1244602
CAS No.: 32726-14-0
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl-L-Cysteine-S-oxide can be synthesized through the oxidation of S-Methyl-L-Cysteine using oxidizing agents such as hydrogen peroxide or peracids . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of S-Methyl-L-Cysteine-S-oxide often involves the extraction from natural sources such as garlic and onions, followed by purification processes . The extraction process may include solvent extraction, crystallization, and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: S-Methyl-L-Cysteine-S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-amino-3-methylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHPCSGGOGHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963830
Record name 3-(Methanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)C(S)S-S-Methylcysteine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6853-87-8, 4740-94-7, 32726-14-0
Record name S-Methylcysteine S-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)C(S)S-S-Methylcysteine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name (S)C(S)S-S-Methylcysteine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
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L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
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L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
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L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
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L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
Reactant of Route 6
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
Customer
Q & A

Q1: What is Methiin and where is it found?

A1: Methiin, also known as S-Methylcysteine Sulfoxide (SMCS), is a naturally occurring sulfur-containing amino acid predominantly found in plants belonging to the Liliaceae (e.g., garlic, onions) and Cruciferae (e.g., cabbage, radish) families. [, , ]

Q2: What is the chemical structure of Methiin?

A2: Methiin's molecular formula is C4H9NO3S, and its molecular weight is 151.19 g/mol. [] While its spectroscopic data has not been extensively discussed in the provided papers, its structure has been confirmed through various methods including NMR and mass spectrometry. [, , ]

Q3: How does Methiin impact cholesterol levels?

A4: Studies in rats fed high cholesterol diets supplemented with Methiin have shown a significant reduction in serum cholesterol levels. [, ] This effect was more pronounced with 0.5% Methiin supplementation compared to 0.25%. [] While the exact mechanism is unclear, the research suggests Methiin might influence cholesterol metabolism. [, ]

Q4: Does Methiin play a role in plant defense mechanisms?

A6: There is evidence suggesting Methiin might act as a nematode attractant in garlic (Allium sativum). [] Further research is needed to elucidate the role of Methiin in plant-pathogen interactions and potential defense mechanisms.

Q5: How does Methiin contribute to the flavor profile of Allium species?

A7: While Methiin itself is odorless, it acts as a precursor to volatile sulfur compounds that contribute to the characteristic flavors of Allium species. Upon tissue disruption, enzymes like alliinase cleave Methiin, generating volatile compounds responsible for the pungent aroma. [, , ] The specific volatile compounds formed depend on the Allium species and the presence of other precursors like alliin and isoalliin. [, , , ]

Q6: How is Methiin quantified in plant material?

A8: Several analytical methods have been developed for quantifying Methiin and related compounds in plants. High-performance liquid chromatography (HPLC) coupled with various detectors like photodiode array (PDA) or mass spectrometry (MS) is commonly employed. [, , , , , ] Gas chromatography coupled with mass spectrometry (GC-MS) is also used to analyze the volatile sulfur compounds derived from Methiin. [, , ]

Q7: How do different factors affect the levels of Methiin in plants?

A7: The content of Methiin and other cysteine sulfoxides in Allium species can vary significantly depending on various factors. These include:

  • Genotype: Different garlic genotypes exhibit varying levels of Methiin, highlighting the influence of genetic factors. [, ]
  • Cultivar: Leek cultivars show significant variations in Methiin content, suggesting the importance of cultivar selection for specific applications. [, ]
  • Harvest time: The concentration of Methiin in leek fluctuates throughout the growing season, indicating the need for optimal harvest timing to maximize its content. []
  • Environmental factors: While genetic factors play a dominant role, environmental conditions during plant growth can also influence Methiin levels. []
  • Storage conditions: Storage of garlic at 5°C for 8 weeks led to an increase in Methiin content, suggesting potential post-harvest modifications. []
  • Fertilization strategies: Applying composted red clover as green manure significantly increased the Methiin content in leek compared to other fertilization methods, indicating the potential for optimizing cultivation practices. []

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